![molecular formula C28H22O3 B14280152 1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-55-6](/img/structure/B14280152.png)
1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is a chemical compound known for its unique structure and properties It consists of a central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-[(prop-2-yn-1-yl)oxy]benzene with a methanetriyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, making the compound valuable for research and development in multiple fields.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(Prop-2-yn-1-yloxy)benzonitrile
- 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Uniqueness
1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to its central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units. This structure provides distinct chemical and physical properties that differentiate it from similar compounds.
Propiedades
Número CAS |
122035-55-6 |
|---|---|
Fórmula molecular |
C28H22O3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-[bis(4-prop-2-ynoxyphenyl)methyl]-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C28H22O3/c1-4-19-29-25-13-7-22(8-14-25)28(23-9-15-26(16-10-23)30-20-5-2)24-11-17-27(18-12-24)31-21-6-3/h1-3,7-18,28H,19-21H2 |
Clave InChI |
WSWAKCDHGIBYOQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


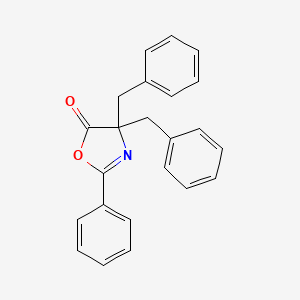
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
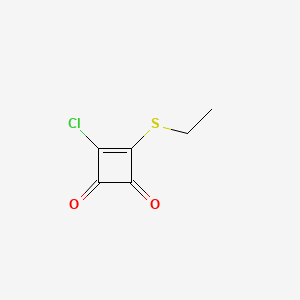
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
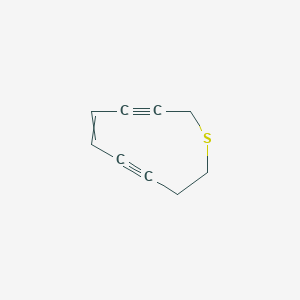
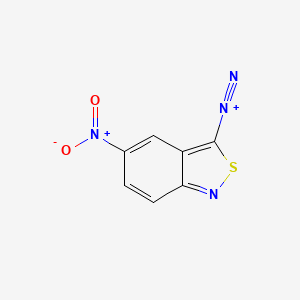

![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)
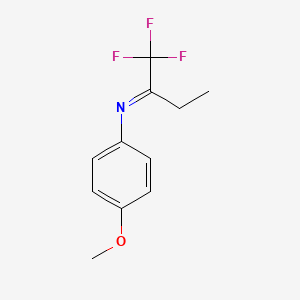
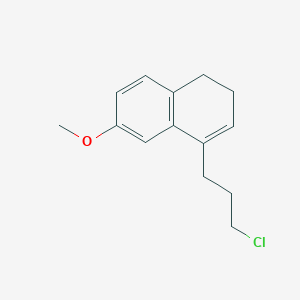

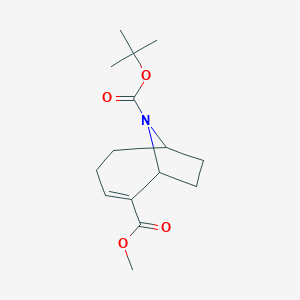
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
